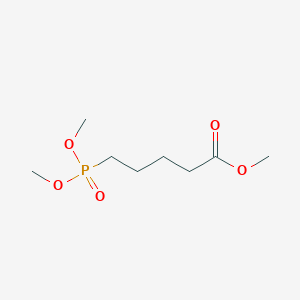

Methyl 5-dimethoxyphosphorylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-dimethoxyphosphorylpentanoate is an organic compound with the molecular formula C10H21O5P It is a phosphorylated ester, which means it contains a phosphate group attached to an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-dimethoxyphosphorylpentanoate typically involves the esterification of 5-dimethoxyphosphorylpentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-dimethoxyphosphorylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 5-dimethoxyphosphorylpentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorylated compounds.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

Medicine: Research is ongoing to explore its potential as a prodrug or in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mécanisme D'action

The mechanism by which Methyl 5-dimethoxyphosphorylpentanoate exerts its effects is primarily through its phosphorylated ester group. This group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing various molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-dimethylphosphorylpentanoate

- Ethyl 5-dimethoxyphosphorylpentanoate

- Methyl 5-diethoxyphosphorylpentanoate

Uniqueness

Methyl 5-dimethoxyphosphorylpentanoate is unique due to its specific ester and phosphate group configuration, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and suitability for specific reactions or applications.

Activité Biologique

Methyl 5-dimethoxyphosphorylpentanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H19O5P

- Molecular Weight : 250.23 g/mol

- IUPAC Name : Methyl 5-(dimethoxyphosphoryl)pentanoate

The presence of the dimethoxyphosphoryl group is crucial for its biological activity, impacting its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Cell Membrane Disruption : The phosphonate group interacts with lipid bilayers, causing destabilization and increased permeability.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage.

- Enzyme Interaction : It is hypothesized that the compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction in oxidative stress | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study Analysis

A recent study explored the effects of this compound on a model organism (e.g., Drosophila melanogaster). The findings indicated:

- Survival Rate Improvement : Flies treated with the compound exhibited a higher survival rate under oxidative stress conditions compared to controls.

- Behavioral Changes : Treated flies showed enhanced locomotor activity, suggesting potential neuroprotective effects.

Propriétés

IUPAC Name |

methyl 5-dimethoxyphosphorylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVYQMAHFQICS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378702 |

Source

|

| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117917-78-9 |

Source

|

| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.